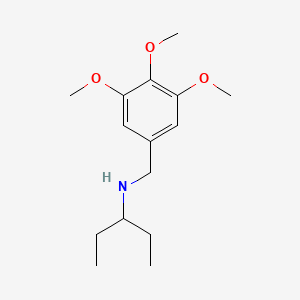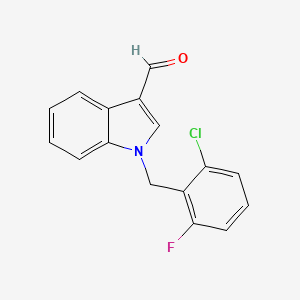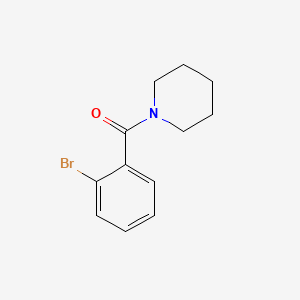
(2-Bromophenyl)(piperidin-1-yl)methanone
Vue d'ensemble
Description
"(2-Bromophenyl)(piperidin-1-yl)methanone" is a compound involved in various chemical research studies focusing on its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties. This compound belongs to a class of chemicals that have been explored for their potential in various applications, excluding drug use and dosage, and side effects, to concentrate solely on the chemical and physical aspects of the compound.
Synthesis Analysis
The synthesis of related compounds involves several steps, starting from basic chemicals to the desired compound through processes like amidation, Friedel-Crafts acylation, and hydration. For instance, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride is achieved with a reasonable overall yield of 62.4% using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials (Zheng Rui, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction studies, revealing details such as the chair conformation of the piperidine ring and specific inter and intra-molecular interactions. For example, a study detailed the structural characterization of 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, providing insights into its crystal structure as part of the synthesis process of new anti-tuberculosis drug candidates (Tamira Eckhardt et al., 2020).
Chemical Reactions and Properties
The chemical properties of (2-Bromophenyl)(piperidin-1-yl)methanone derivatives have been explored through various reactions, including their potential antimicrobial activities. Studies have synthesized derivatives and tested their activities against different bacterial and fungal strains, finding compounds with notable antimicrobial properties (L. Mallesha & K. Mohana, 2014).
Applications De Recherche Scientifique
Neuroprotective Activities
A study explored the synthesis of aryloxyethylamine derivatives, including compounds similar to (2-Bromophenyl)(piperidin-1-yl)methanone. These compounds showed potential neuroprotective effects against glutamate-induced cell death in PC12 cells and significant anti-ischemic activity in mice, indicating promise as neuroprotective agents for anti-ischemic stroke agents (Zhong et al., 2020).
Structural Studies and Theoretical Calculations
Research on a compound closely related to (2-Bromophenyl)(piperidin-1-yl)methanone detailed its synthesis, structure, and thermal properties. The study revealed its stable structure in the temperature range of 20-170°C, and the compound's molecular structure and electronic parameters were evaluated (Karthik et al., 2021).
Radioactive Tracer Development
A study developed a precursor to (2-Bromophenyl)(piperidin-1-yl)methanone for potential use in brain imaging. The compound showed promising results as a tracer for Single Photon Emission Computerized Tomography (SPECT) to visualize brain 5-HT2A-receptors, relevant in psychiatric illnesses like depression and anorexia (Blanckaert et al., 2004).
Propriétés
IUPAC Name |
(2-bromophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-7-3-2-6-10(11)12(15)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSGIRRDUAZIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355094 | |
| Record name | (2-Bromophenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(piperidin-1-yl)methanone | |
CAS RN |
61153-35-3 | |
| Record name | (2-Bromophenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



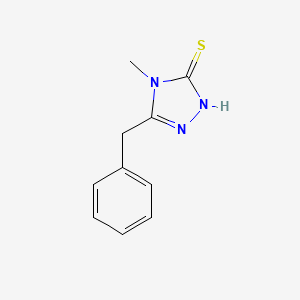
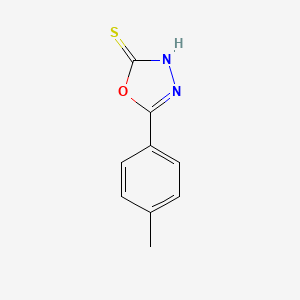
![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)
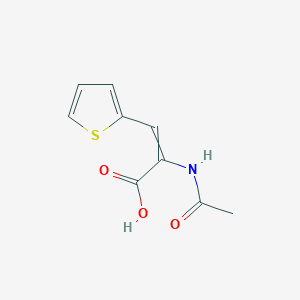
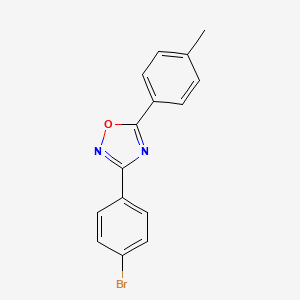
![[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid](/img/structure/B1269632.png)
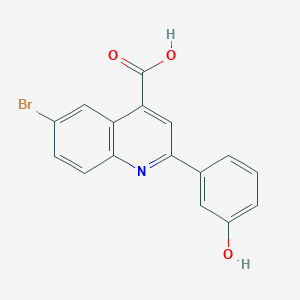
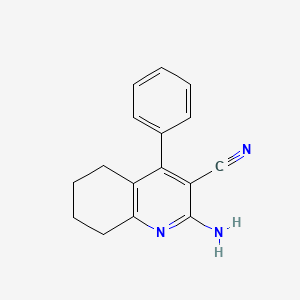
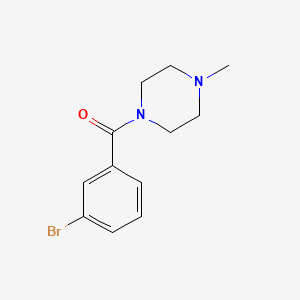
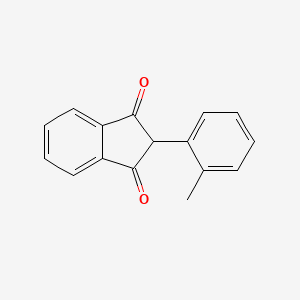
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone](/img/structure/B1269642.png)
![6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1269644.png)
